3-Chloro-4-hydrazinylbenzoic acid
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Overview
Description
3-Chloro-4-hydrazinylbenzoic acid is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of benzoic acid, where a chlorine atom is substituted at the third position and a hydrazinyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydrazinylbenzoic acid typically involves the following steps:
Nitration: 3-Chlorobenzoic acid is nitrated to form 3-chloro-4-nitrobenzoic acid.
Reduction: The nitro group in 3-chloro-4-nitrobenzoic acid is reduced to an amino group, yielding 3-chloro-4-aminobenzoic acid.
Hydrazination: The amino group is then converted to a hydrazinyl group through a reaction with hydrazine hydrate, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-hydrazinylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Azo Compounds: Formed through oxidation.
Hydrazine Derivatives: Formed through reduction.
Substituted Benzoic Acids: Formed through nucleophilic substitution.
Scientific Research Applications
3-Chloro-4-hydrazinylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4-hydrazinylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinylbenzoic acid: Similar structure but lacks the chlorine atom.
3-Chloro-4-aminobenzoic acid: Similar structure but has an amino group instead of a hydrazinyl group.
3-Chloro-4-hydroxybenzoic acid: Similar structure but has a hydroxy group instead of a hydrazinyl group.
Uniqueness
3-Chloro-4-hydrazinylbenzoic acid is unique due to the presence of both a chlorine atom and a hydrazinyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
60481-45-0 |
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Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
3-chloro-4-hydrazinylbenzoic acid |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-3-4(7(11)12)1-2-6(5)10-9/h1-3,10H,9H2,(H,11,12) |
InChI Key |
QRYJPHDHWHPDRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)NN |
Origin of Product |
United States |
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